ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Description
Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a triazolothiadiazine derivative characterized by a fused heterocyclic core (triazole and thiadiazine rings) with a 4-chlorophenyl substituent at position 3 and an ethyl acetate group at position 6. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and vasodilatory properties . Its synthesis typically involves multicomponent reactions (MCRs) or condensation strategies, as seen in related triazolothiadiazines .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFJPVNONZEMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358077 | |
| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150536-08-6 | |
| Record name | ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as “3-(4-CHLORO-PHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-ACETIC ACID ETHYL ESTER”, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division.
Mode of Action
The compound interacts with its targets, leading to their inhibition. This inhibition disrupts the normal functioning of the targets, leading to changes in the cell. For instance, the inhibition of PARP-1 and EGFR can lead to the disruption of DNA repair pathways and cell growth processes, respectively.
Biochemical Pathways
The compound affects the DNA repair pathways and cell growth processes by inhibiting PARP-1 and EGFR. The downstream effects of this inhibition can lead to cell death, particularly in cancer cells that are more reliant on these pathways.
Result of Action
The compound exhibits cytotoxic activities, particularly against MDA-MB-231 cells. It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase. The treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level.
Biological Activity
Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 150536-08-6
- Molecular Formula : C14H13ClN4O2S
- Molecular Weight : 336.8 g/mol
The compound features a triazolo-thiadiazine core structure, which is known for its pharmacological potential.
This compound primarily targets Poly(ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . The inhibition of these targets leads to disruption in DNA repair mechanisms and modulation of cell growth processes:
- PARP-1 Inhibition : This results in the impairment of DNA repair pathways, making cancer cells more susceptible to damage.
- EGFR Inhibition : This affects signaling pathways that regulate cell proliferation and survival.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
-
Anticancer Activity
- The compound shows cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Studies indicate an IC50 value of approximately 3.3 μM against MDA-MB-231 cells .
- It has been noted for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
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Antimicrobial Activity
- Preliminary studies suggest that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against various bacterial strains.
- Enzyme Inhibition
Case Studies
Several studies have highlighted the biological efficacy of this compound:
Study 1: Antitumor Efficacy
In a study published in the Egyptian Journal of Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activities. The compound was found to significantly inhibit the growth of human acute promyelocytic leukemia HL-60 cells and demonstrated superior activity compared to standard chemotherapeutics like cisplatin .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive review on triazolo-thiadiazine derivatives outlined the SAR aspects that contribute to their biological activity. Modifications at specific positions on the thiadiazine ring were shown to enhance anticancer potency and selectivity towards tumor cells while minimizing toxicity to normal cells .
Study 3: Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound with target proteins such as PARP-1 and EGFR. These studies support the hypothesis that structural modifications can lead to improved biological activity through enhanced binding interactions .
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibit potential antiviral properties. Specifically:
- Mechanism of Action : Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate may interact with viral proteins essential for replication. Studies suggest that it could target the M2 proton channel of the influenza A virus, inhibiting viral replication processes .
Anticancer Properties
Compounds related to this compound have shown promise as anticancer agents:
- Caspase Activation : These compounds can activate caspases involved in the apoptosis pathway. This mechanism is crucial for inducing cell death in cancer cells where apoptosis is often dysregulated .
- Targeted Actions : The compound primarily targets poly(ADP-ribose) polymerase (PARP-1) and epidermal growth factor receptor (EGFR), leading to inhibition of cell growth and promotion of cytotoxic effects against various cancer cell lines .
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound in comparison to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | Similar triazole-thiadiazine structure | Different halogen substitution may affect biological activity |
| Methyl 2-[3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | Fluorine instead of chlorine | Potentially different pharmacokinetics |
| Propyl 2-[3-(phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate | Variations in side chain length | May alter solubility and bioavailability |
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Antiviral Studies : A study evaluating the interaction of similar compounds with viral proteins showed promising results against influenza A virus .
- Cancer Research : In vitro studies revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) through PARP inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among triazolothiadiazine derivatives arise from substituents at positions 3, 6, and 7, as well as functional group modifications. These variations influence solubility, lipophilicity, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C16H15ClN4O2S.
Preparation Methods
Key Intermediate: 4-Amino-3-Mercapto-1,2,4-Triazole Derivatives
The synthesis begins with 4-amino-5-substituted-3-mercapto-1,2,4-triazoles (1 ), prepared by cyclization of thiosemicarbazides or via Gould-Jacobs reactions. Substitution at the 5-position (R-group) influences reactivity and regioselectivity during subsequent cyclocondensation. For the target compound, R is tailored to introduce the 4-chlorophenyl moiety, often achieved through Schiff base formation with 4-chlorobenzaldehyde.
Cyclocondensation with α-Halo Carbonyl Compounds
Stepwise Synthesis of Ethyl 2-[3-(4-Chlorophenyl)-7H-[1, Triazolo[3,4-b] Thiadiazin-6-Yl]Acetate
Formation of 4-(4-Chlorophenylideneamino)-3-Mercapto-1,2,4-Triazole
-
Schiff Base Synthesis :
4-Amino-3-mercapto-1,2,4-triazole (1 ) reacts with 4-chlorobenzaldehyde (2 ) in acetic acid under reflux to form the Schiff base (3 ). The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, followed by dehydration. -
Cyclocondensation with Ethyl Bromoacetate :
3 is treated with ethyl bromoacetate (4 ) in ethanol containing triethylamine (TEA) as a base. The thiol group attacks the α-carbon of 4 , while the adjacent amino group facilitates cyclization, forming the thiadiazine ring.Reaction Conditions :
Alternative Pathway: One-Pot Multicomponent Reaction
A streamlined approach involves a one-pot reaction of 1 , 4-chlorobenzaldehyde, and ethyl bromoacetate in the presence of heteropolyacids (e.g., H3PW12O40) as catalysts. This method reduces isolation steps and improves atom economy.
Optimization and Mechanistic Insights
Regioselectivity Control
The reaction’s regioselectivity is governed by the electronic nature of the substituents. NMR and X-ray studies confirm that the 4-chlorophenyl group occupies the 3-position of the triazole ring, while the acetate ester resides at the 6-position of the thiadiazine. This orientation is stabilized by π-π stacking between aromatic rings and hydrogen bonding involving the ester carbonyl.
Catalytic Enhancements
-
Acid Catalysis : Acetic acid accelerates Schiff base formation and cyclization by protonating intermediates.
-
Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C).
Characterization and Analytical Validation
Spectroscopic Confirmation
Q & A
Advanced Research Question
- Oxidation of Thiols : Mitigated by conducting reactions under nitrogen atmosphere.
- Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous Na2SO4 for drying .
- Dimerization : Occurs at high concentrations; dilute reaction mixtures (<0.1 M) reduce this risk .
How to validate purity and stability for long-term storage?
Basic Research Question
- HPLC-PDA : Purity ≥95% confirmed using a C18 column (acetonitrile:water 60:40, λ = 254 nm).
- Stability Studies : Store at −20°C in amber vials; degradation <5% over 12 months .
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
What are the key challenges in scaling up synthesis?
Advanced Research Question
- Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization.
- Byproduct Management : Implement inline IR monitoring to track reaction progress and optimize quenching.
- Cost-Efficiency : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
